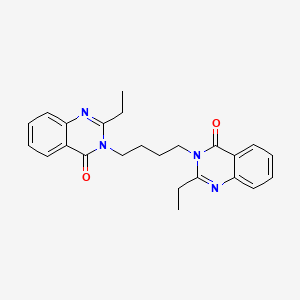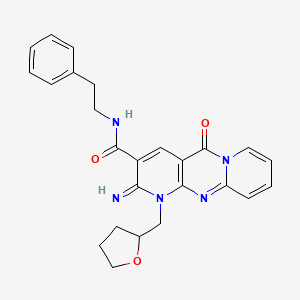![molecular formula C17H19ClN6S B15031553 1-{(E)-[(4-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-prop-2-en-1-ylthiourea](/img/structure/B15031553.png)
1-{(E)-[(4-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-prop-2-en-1-ylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-[(4-CHLOROPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]-3-(PROP-2-EN-1-YL)THIOUREA is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dimethylpyrimidinyl group, and a propenylthiourea moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-[(E)-[(4-CHLOROPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]-3-(PROP-2-EN-1-YL)THIOUREA typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include the use of chlorophenylamine and dimethylpyrimidine derivatives, which are reacted under controlled conditions to achieve the desired compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(E)-[(4-CHLOROPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]-3-(PROP-2-EN-1-YL)THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(E)-[(4-CHLOROPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]-3-(PROP-2-EN-1-YL)THIOUREA has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(E)-[(4-CHLOROPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]-3-(PROP-2-EN-1-YL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological activity being investigated. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
1-[(E)-[(4-CHLOROPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]-3-(PROP-2-EN-1-YL)THIOUREA can be compared with other similar compounds, such as:
4-Chlorophenylthiourea: Shares the chlorophenyl and thiourea moieties but lacks the dimethylpyrimidinyl group.
Dimethylpyrimidinylthiourea: Contains the dimethylpyrimidinyl and thiourea groups but lacks the chlorophenyl group.
Propenylthiourea: Contains the propenyl and thiourea groups but lacks the chlorophenyl and dimethylpyrimidinyl groups. The uniqueness of 1-[(E)-[(4-CHLOROPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]-3-(PROP-2-EN-1-YL)THIOUREA lies in its combination of these functional groups, which may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19ClN6S |
|---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
(1E)-1-[(4-chloroanilino)-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C17H19ClN6S/c1-4-9-19-17(25)24-16(22-14-7-5-13(18)6-8-14)23-15-20-11(2)10-12(3)21-15/h4-8,10H,1,9H2,2-3H3,(H3,19,20,21,22,23,24,25) |
InChI Key |
LRAMNTKIIBTTTC-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/C(=N/C(=S)NCC=C)/NC2=CC=C(C=C2)Cl)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NC(=S)NCC=C)NC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-5-[(2Z)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]pyridazin-3(2H)-one](/img/structure/B15031484.png)

![7-Methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15031500.png)
![(4E)-4-[(2E)-3-(2-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15031505.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(furan-2-ylmethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15031508.png)

![2,6-Di-tert-butyl-4-[(2-nitrophenyl)amino]phenol](/img/structure/B15031520.png)
![3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-cyclohexylpropanamide](/img/structure/B15031533.png)

![Methyl 4-{4-[(4-fluorobenzyl)oxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B15031540.png)
![N-[(1Z)-3-imino-2,3-dihydro-1H-isoindol-1-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B15031545.png)
![3-Amino-N-(2-bromophenyl)-5H,6H,7H,8H-thieno[2,3-B]quinoline-2-carboxamide](/img/structure/B15031565.png)
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 2,2-dimethylpropanoate](/img/structure/B15031573.png)
![(7Z)-3-(4-bromophenyl)-7-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B15031580.png)
